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These application notes provide detailed protocols and necessary information for researchers,

scientists, and drug development professionals to accurately quantify the mRNA expression of

human Phosphoglycerate Dehydrogenase (PHGDH) using quantitative Polymerase Chain

Reaction (qPCR).

Introduction
Phosphoglycerate Dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis

pathway. It catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-

phosphohydroxypyruvate, the first and rate-limiting step in de novo serine synthesis.[1][2]

Upregulation of PHGDH has been observed in various cancers, where it diverts glycolytic

intermediates into anabolic pathways to support cell proliferation and biomass generation.[3][4]

[5] Furthermore, PHGDH activity is linked to mTORC1 signaling, a central regulator of cell

growth and metabolism.[6][7] Accurate quantification of PHGDH mRNA expression is therefore

crucial for understanding its role in both normal physiology and disease, as well as for

evaluating the efficacy of therapeutic interventions targeting this pathway.

Signaling Pathway Involving PHGDH
PHGDH is the initial enzyme in the phosphorylated pathway of serine biosynthesis. This

pathway is crucial for the production of serine and its derivatives, which are essential for the

synthesis of proteins, nucleotides, and lipids. The activity of PHGDH has been shown to be

critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling.[6][7]
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Caption: PHGDH in the serine biosynthesis pathway.

Quantitative PCR Primers for Human PHGDH
The following table summarizes validated qPCR primers for the analysis of human PHGDH

expression. It is recommended to use a housekeeping gene, such as GAPDH, for

normalization of the expression data.

Gene Name
Forward Primer (5' -

3')

Reverse Primer (5' -

3')
Reference

PHGDH
CTTACCAGTGCCTT

CTCTCCAC

GCTTAGGCAGTTCC

CAGCATTC
OriGene[8][9]

PHGDH
CACGACAGGCTTGC

TGAATGA

CTTCCGTAAACACG

TCCAGTG
Publication[4]

GAPDH
GGTCTCCTCTGACT

TCAACA

AGCCAAATTCGTTC

ATAC
Publication[10]

GAPDH
CGACCACTTTGTCA

AGCTCA

GGGTCTTACTCCTT

GGAGGC
Publication[4]

Note: Commercially available pre-designed and validated primer sets are also available from

vendors such as Sino Biological and Bio-Rad.[1][11]
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The overall workflow for quantifying PHGDH mRNA expression involves sample collection,

RNA extraction, cDNA synthesis, and finally, qPCR analysis.

1. Sample Collection
(Cells or Tissues)

2. Total RNA Extraction

3. RNA Quantification and Quality Control
(e.g., NanoDrop, Bioanalyzer)

4. cDNA Synthesis
(Reverse Transcription)

5. Quantitative PCR (qPCR)
with PHGDH and Housekeeping Gene Primers

6. Data Analysis
(Relative Quantification, e.g., ΔΔCt method)

Click to download full resolution via product page

Caption: Experimental workflow for PHGDH mRNA quantification.

Detailed Experimental Protocols
The following protocols provide a general guideline for the quantification of human PHGDH

mRNA expression. It is important to optimize these protocols for your specific experimental

conditions and reagents.

Total RNA Extraction
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High-quality total RNA is essential for accurate qPCR results. Commercial kits for RNA

extraction are recommended for their consistency and ability to minimize RNase contamination.

Materials:

Cultured cells or tissue samples

TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

RNase-free water, tubes, and pipette tips

Optional: DNase I treatment to remove genomic DNA contamination

Protocol:

Homogenize cells or tissues according to the manufacturer's protocol of the chosen RNA

extraction kit.

Follow the kit's instructions for RNA purification, including washing steps.

Elute the purified RNA in RNase-free water.

(Optional but recommended) Perform a DNase I treatment to eliminate any contaminating

genomic DNA.

Determine the concentration and purity of the extracted RNA using a spectrophotometer

(e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

cDNA Synthesis (Reverse Transcription)
The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as

the template for the qPCR reaction.

Materials:

Total RNA (0.5 - 2 µg)
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Reverse transcriptase (e.g., M-MLV Reverse Transcriptase, SuperScript IV)

dNTPs

Random hexamers or oligo(dT) primers

RNase inhibitor

Reverse transcription buffer

RNase-free water

Protocol:

In an RNase-free tube, combine the total RNA, primers (random hexamers or oligo(dT)),

and dNTPs.

Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on

ice.

Prepare a master mix containing the reverse transcriptase, RNase inhibitor, and reaction

buffer.

Add the master mix to the RNA/primer mixture.

Incubate at the recommended temperature for the reverse transcriptase (e.g., 42°C or

50°C) for 60 minutes.

Inactivate the reverse transcriptase by heating at 70°C for 10-15 minutes.

The resulting cDNA can be stored at -20°C until use.

Quantitative PCR (qPCR)
The qPCR step amplifies and quantifies the amount of PHGDH and a reference gene cDNA.

This protocol is based on a SYBR Green-based detection method.

Materials:
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cDNA template

Forward and reverse primers for human PHGDH and a housekeeping gene (e.g., GAPDH)

SYBR Green qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green

dye)

Nuclease-free water

qPCR-compatible plates or tubes

Real-time PCR instrument (e.g., Applied Biosystems 7900HT, Roche LightCycler 480)[1]

[8]

qPCR Reaction Setup (per 20 µL reaction):

Component Volume Final Concentration

SYBR Green Master Mix (2x) 10 µL 1x

Forward Primer (10 µM) 0.5 µL 250 nM

Reverse Primer (10 µM) 0.5 µL 250 nM

cDNA Template 2 µL 1-100 ng

Nuclease-free Water 7 µL -

Total Volume 20 µL

qPCR Cycling Conditions:
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Stage Step
Temperature

(°C)
Time Cycles

1
Initial

Denaturation
95 10 min 1

2 Denaturation 95 15 sec 40

Annealing/Exten

sion
60 1 min

3
Melt Curve

Analysis
60-95 Incremental 1

Note: These cycling conditions are a general guideline. Optimal annealing temperatures and

times may vary depending on the primers and qPCR instrument used. Refer to the

manufacturer's instructions for your specific qPCR master mix and instrument.[9]

Data Analysis
The relative expression of PHGDH mRNA is typically calculated using the comparative Ct

(ΔΔCt) method. This involves normalizing the Ct value of PHGDH to the Ct value of a

housekeeping gene.

Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct

value of PHGDH.

ΔCt = Ct(PHGDH) - Ct(Housekeeping Gene)

Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control sample from

the ΔCt of the experimental sample.

ΔΔCt = ΔCt(Experimental) - ΔCt(Control)

Calculate Relative Expression: The fold change in expression is calculated as 2-ΔΔCt.

Quality Control and Best Practices
Always include a no-template control (NTC) for each primer set to check for contamination.
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Include a no-reverse transcriptase control (-RT) to ensure there is no amplification from

contaminating genomic DNA.

Run all samples and controls in triplicate to ensure reproducibility.

Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the

amplification product. A single, sharp peak indicates a specific product.

The amplification efficiency of the primers for the target and reference genes should be

similar (ideally between 90-110%). This can be determined by generating a standard curve

with a serial dilution of cDNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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